molecular formula C8H10ClF2N B13448358 3-(Difluoromethyl)-2-methylaniline hydrochloride

3-(Difluoromethyl)-2-methylaniline hydrochloride

Cat. No.: B13448358
M. Wt: 193.62 g/mol
InChI Key: BDLGDNABLLJFLT-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2-methylaniline hydrochloride is a chemical compound that features a difluoromethyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-2-methylaniline hydrochloride typically involves the introduction of a difluoromethyl group to an aniline derivative. One common method is the reaction of 2-methylaniline with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-2-methylaniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

3-(Difluoromethyl)-2-methylaniline hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethyl)-2-methylaniline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10ClF2N

Molecular Weight

193.62 g/mol

IUPAC Name

3-(difluoromethyl)-2-methylaniline;hydrochloride

InChI

InChI=1S/C8H9F2N.ClH/c1-5-6(8(9)10)3-2-4-7(5)11;/h2-4,8H,11H2,1H3;1H

InChI Key

BDLGDNABLLJFLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N)C(F)F.Cl

Origin of Product

United States

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